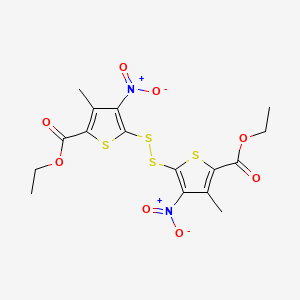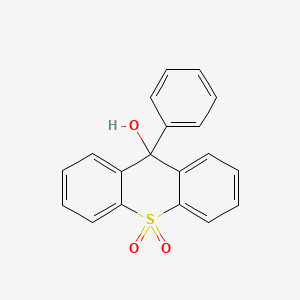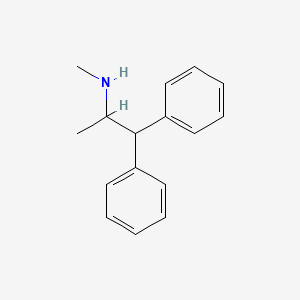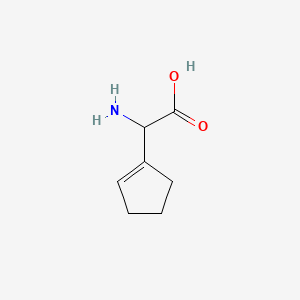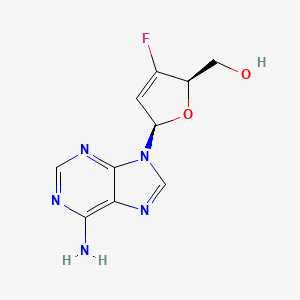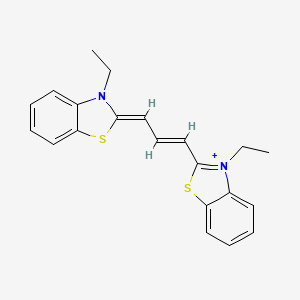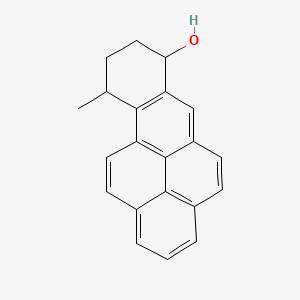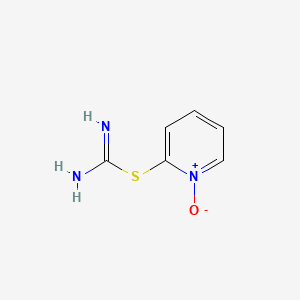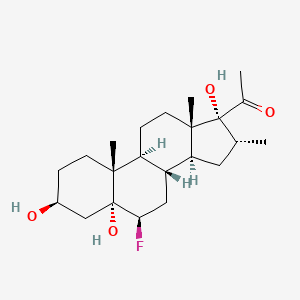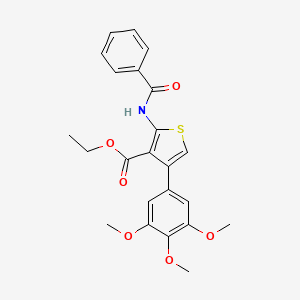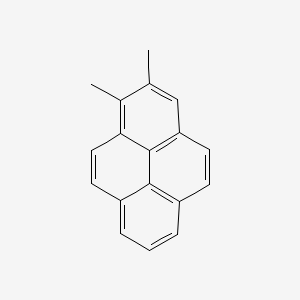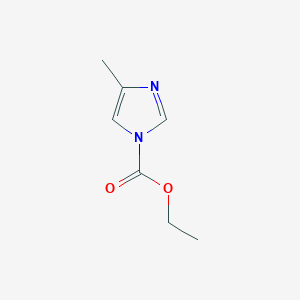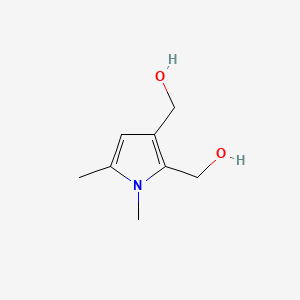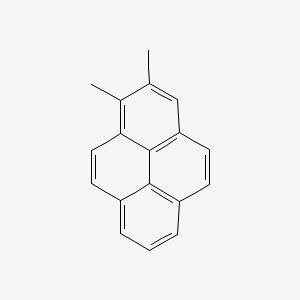
1,2-Dimethylpyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylpyrene is an organic compound with the chemical formula C18H14. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is derived from pyrene. The compound features two methyl groups attached to adjacent carbon atoms in the pyrene structure. Pyrene itself is a fused aromatic hydrocarbon consisting of four benzene rings arranged in a linear fashion.
Vorbereitungsmethoden
Synthetic Routes: 1,2-Dimethylpyrene can be synthesized through an efficient procedure that introduces methyl groups into the A-ring of pyrene. The starting material for this synthesis is 1H-phenalene . The specific synthetic route involves selective methylation of pyrene at the desired positions.
Reaction Conditions: The reaction conditions for the methylation process may vary, but typically involve the use of methylating agents (such as diazomethane or methyl iodide) and appropriate solvents. The reaction is carried out under controlled temperature and pressure conditions.
Industrial Production Methods: While this compound is not commonly produced on an industrial scale, its synthesis can be adapted for larger-scale applications if needed.
Analyse Chemischer Reaktionen
1,2-Dimethylpyrene can undergo various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substituents can be introduced at different positions on the pyrene ring. Common reagents used in these reactions include strong acids, bases, and transition metal catalysts.
Major products formed from these reactions include methylated pyrene derivatives with different substitution patterns.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylpyrene finds applications in several scientific fields:
Chemistry: It serves as a model compound for studying PAH reactivity and aromatic substitution reactions.
Biology: Researchers use it to investigate the effects of PAH exposure on living organisms.
Medicine: Its potential role in carcinogenesis and toxicity is studied.
Industry: While not widely used, it may find applications in materials science or organic electronics.
Wirkmechanismus
The exact mechanism by which 1,2-Dimethylpyrene exerts its effects depends on the specific context (e.g., biological or chemical). It likely involves interactions with cellular components, such as DNA, proteins, or enzymes. Further research is needed to elucidate its precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethylpyrene is unique due to its specific methyl substitution pattern. Similar compounds include other methylated pyrene derivatives (e.g., 1,3-dimethylpyrene) and related PAHs.
Remember that this compound’s significance lies in its role as a versatile research tool and its potential impact across various scientific disciplines.
Eigenschaften
CAS-Nummer |
74869-48-0 |
|---|---|
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
1,2-dimethylpyrene |
InChI |
InChI=1S/C18H14/c1-11-10-15-7-6-13-4-3-5-14-8-9-16(12(11)2)18(15)17(13)14/h3-10H,1-2H3 |
InChI-Schlüssel |
UOUUKBKHBOFSJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C3C(=C1C)C=CC4=CC=CC(=C43)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12804716.png)
